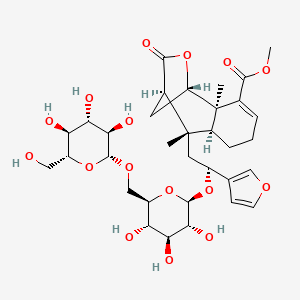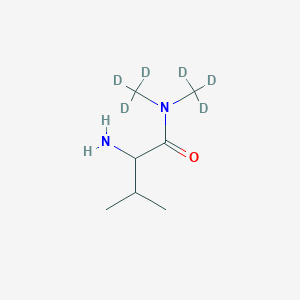
硼佩托苷 D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Borapetoside D is a furanoid diterpene glycoside identified among several new compounds isolated from the stems of Tinospora tuberculata, a plant belonging to the Menispermaceae family. This compound, along with borapetosides C, E, F, and G, has been elucidated through chemical and spectroscopic methods, highlighting the diverse phytochemicals present in this plant species and their potential biological activities (Fukuda, Yonemitsu, & Kimura, 1993).
科学研究应用
抗炎活性
硼佩托苷 D 来源于植物Tinospora crispa,因其抗炎特性而受到研究。 研究表明,T. crispa 中的化合物可以调节炎症反应,这可能有利于治疗风湿病和内脏炎症等疾病 {svg_1}.
抗氧化作用
This compound 的抗氧化能力是另一个令人感兴趣的领域。抗氧化剂在保护身体免受氧化应激方面起着至关重要的作用,而氧化应激会导致慢性疾病。 该化合物清除自由基的潜力使其成为预防或治疗氧化应激相关疾病的候选药物 {svg_2}.
免疫调节潜力
This compound 也可能具有免疫调节作用。 通过影响免疫系统,它可以帮助治疗免疫相关疾病,并增强机体对各种疾病的防御机制 {svg_3}.
细胞毒活性
研究表明,this compound 具有细胞毒性,这可以用于开发抗癌疗法。 它能够诱导癌细胞死亡而不损害健康细胞是一个重要的研究领域 {svg_4}.
抗疟活性
This compound 的抗疟活性是另一个有希望的应用。 鉴于抗药性疟疾菌株的持续挑战,正在探索像this compound 这样的新化合物来治疗这种致命疾病 {svg_5}.
心脏保护特性
This compound 与心脏保护特性相关。 它保护心脏免受损伤的潜力,特别是在与糖尿病相关的心血管并发症方面,正在得到研究 {svg_6}.
抗糖尿病作用
This compound 最显著的应用之一是其抗糖尿病作用。 它已被发现能显著降低糖尿病小鼠模型的血清葡萄糖水平,表明它有潜力治疗 2 型糖尿病 {svg_7}.
降血糖活性
This compound 的降血糖活性与其抗糖尿病特性密切相关。 它可以帮助调节血糖水平,这对控制糖尿病和预防其并发症至关重要 {svg_8}.
这些应用都表明了this compound 在科学研究中的多样化潜力及其对开发各种健康状况新疗法的潜在贡献。 需要进一步的研究,包括临床试验,以全面了解该化合物的作用机制,并确保其对人类使用的安全性和有效性 {svg_9} {svg_10}.
未来方向
While Tinospora species are confusing in individual ingredients and their mechanisms of action, the ethnopharmacological history of those plants indicated that they exhibit antidiabetic, antioxidation, antitumor, anti-inflammation, antimicrobial, antiosteoporosis, and immunostimulation activities . Further investigations are required to transform the experience-based claims on the use of T. crispa in traditional medicine practices into evidence-based information . More clinical trials are encouraged to be carried out if there are sufficient preclinical and safety data .
作用机制
Target of Action
Borapetoside D, a phytoconstituent of Tinospora crispa, has been found to interact with insulin-resistant target proteins . These proteins are the primary targets of Borapetoside D and play a crucial role in the regulation of glucose homeostasis, adipolysis, cell proliferation, and anti-apoptosis .
Mode of Action
The interaction of Borapetoside D with its targets results in significant changes. For instance, Borapetoside A is predicted to activate PPARG, while Borapetoside B is predicted to inhibit TNF cytokines to bind to their receptor . These interactions lead to the modulation of the target proteins’ functions, thereby influencing the biological processes they regulate.
Biochemical Pathways
These pathways are involved in the regulation of glucose homeostasis, adipolysis, cell proliferation, and anti-apoptosis .
Pharmacokinetics
The pharmacokinetics of Borapetoside D, like many other phytoconstituents of Tinospora crispa, show poor absorption in the gastrointestinal tract . This property allows for competitive binding to alpha-glucosidase (AG) in the small intestine , which can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of Borapetoside D’s action are primarily related to its anti-hyperglycemic activity. The compound’s interaction with insulin-resistant target proteins can lead to the regulation of glucose homeostasis, adipolysis, cell proliferation, and anti-apoptosis . These effects contribute to the compound’s potential as a therapeutic agent in the management of type 2 diabetes mellitus .
Action Environment
The action, efficacy, and stability of Borapetoside D can be influenced by various environmental factors. For instance, the compound’s poor absorption in the gastrointestinal tract suggests that factors affecting gastrointestinal function could potentially influence the compound’s action . .
属性
IUPAC Name |
methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46O16/c1-32(16-9-21(49-29(16)42)33(2)15(28(41)43-3)5-4-6-20(32)33)10-17(14-7-8-44-12-14)46-31-27(40)25(38)23(36)19(48-31)13-45-30-26(39)24(37)22(35)18(11-34)47-30/h5,7-8,12,16-27,30-31,34-40H,4,6,9-11,13H2,1-3H3/t16-,17+,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,30+,31+,32+,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDANOZJKKFLLEO-KBAPQYMASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the proposed mechanism of action for Borapetoside D against malaria?
A1: The research suggests that Borapetoside D isolated from Tinospora crispa (L.) potentially acts as an antimalarial by inhibiting heme polymerization []. During malaria infection, the parasite degrades hemoglobin, releasing toxic heme. To survive, the parasite converts this toxic heme into non-toxic hemozoin through polymerization. By inhibiting this polymerization process, compounds like Borapetoside D could lead to heme buildup, ultimately killing the parasite.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



